N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide
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Overview
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide is a chemical compound that has garnered attention in various scientific research fields. This compound is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring, and a diphenylacetamide moiety. Its distinct molecular configuration allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets within cells. The compound binds to enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cell signaling, gene expression, and metabolic processes, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide can be compared with other similar compounds, such as:
- 3-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzamide
- N-((5-cyclopropylpyridin-3-yl)methyl)-2-(methylthio)benzamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular configuration
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(25-15-17-13-21(16-24-14-17)18-11-12-18)22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,16,18,22H,11-12,15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMCPTZTMBMGHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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